
Inosine-13C10,15N4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Inosine-13C10,15N4 is a labeled form of inosine, an endogenous purine nucleoside produced by the catabolism of adenosine. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. Inosine itself has anti-inflammatory, antinociceptive, immunomodulatory, and neuroprotective effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Inosine-13C10,15N4 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the inosine molecule. This can be achieved through chemical synthesis or biosynthetic methods using isotopically labeled precursors. The specific reaction conditions and synthetic routes can vary, but they generally involve the use of labeled adenosine or other purine nucleosides as starting materials .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms that can incorporate the isotopes into the inosine molecule. These microorganisms are cultured in media containing isotopically labeled substrates, allowing for the production of labeled inosine on a larger scale .
化学反应分析
Types of Reactions
Inosine-13C10,15N4 can undergo various chemical reactions, including:
Oxidation: Inosine can be oxidized to hypoxanthine and subsequently to xanthine and uric acid.
Reduction: Reduction reactions can convert inosine to its corresponding nucleoside analogs.
Substitution: Nucleophilic substitution reactions can modify the ribose or purine moiety of inosine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions can vary depending on the desired product but often involve aqueous or organic solvents and controlled temperatures .
Major Products
The major products formed from these reactions include hypoxanthine, xanthine, uric acid, and various nucleoside analogs. These products are often used in further biochemical and pharmacological studies .
科学研究应用
Inosine-13C10,15N4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand purine metabolism and nucleoside dynamics.
Biology: Employed in studies of RNA editing, where inosine is incorporated into RNA molecules.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and immune modulation.
Industry: Utilized in the development of diagnostic assays and as a standard in mass spectrometry .
作用机制
Inosine-13C10,15N4 exerts its effects through several mechanisms:
Adenosine Receptor Agonism: Inosine acts as an agonist for adenosine A1 and A2A receptors, modulating various physiological processes.
Neuroprotective Effects: Inosine promotes axonal growth and neuronal survival, potentially through the activation of nerve growth factor pathways.
Anti-inflammatory and Immunomodulatory Effects: Inosine inhibits pro-inflammatory cytokine production and enhances anti-inflammatory responses.
相似化合物的比较
Similar Compounds
Adenosine: A purine nucleoside with similar receptor agonist properties but different metabolic pathways.
Hypoxanthine: An oxidation product of inosine with distinct biochemical roles.
Xanthine: Another oxidation product involved in purine metabolism.
Uric Acid: The final oxidation product of purine metabolism, with antioxidant properties
Uniqueness
Inosine-13C10,15N4 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of purine metabolism is crucial .
属性
分子式 |
C10H12N4O5 |
|---|---|
分子量 |
282.13 g/mol |
IUPAC 名称 |
9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6?,7+,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 |
InChI 键 |
UGQMRVRMYYASKQ-FQESYFEVSA-N |
手性 SMILES |
[13CH]1=[15N][13C]2=[13C]([13C](=O)[15NH]1)[15N]=[13CH][15N]2[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]O)O)O |
规范 SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


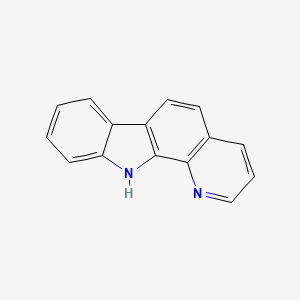
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12375916.png)
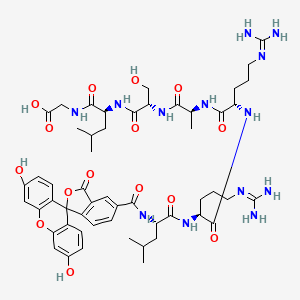
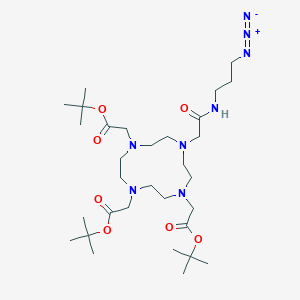
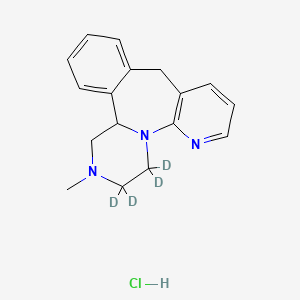
![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)
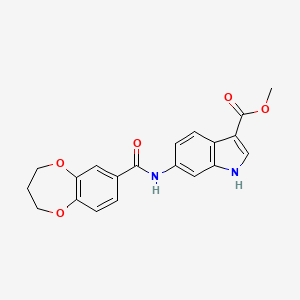
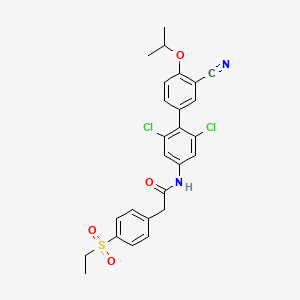
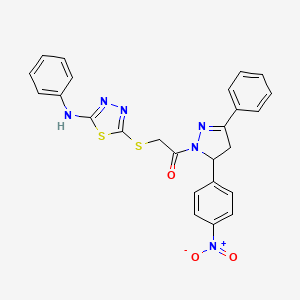
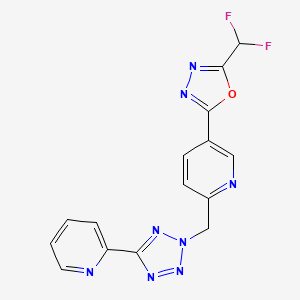
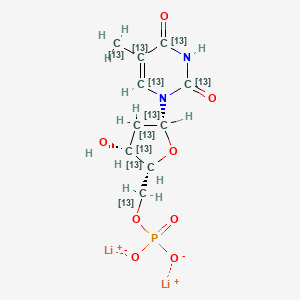

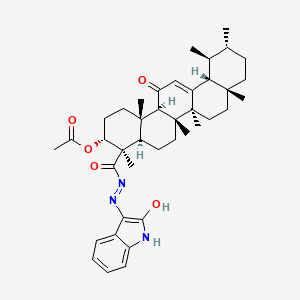
![1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide](/img/structure/B12375975.png)
